DL-o-Tyrosine

概述

描述

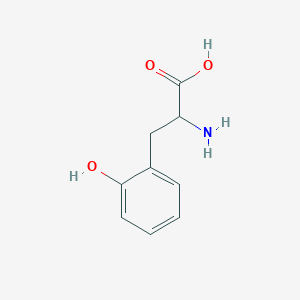

DL-O-酪氨酸,也称为DL-2-羟基苯丙氨酸,是一种合成氨基酸,化学式为C9H11NO3。它是通过将酪氨酸结构中的一个氢原子替换而来。 该化合物呈白色结晶粉末,可溶于水和酸,但不可溶于有机溶剂 。 DL-O-酪氨酸广泛应用于食品和制药行业,用作食品调味剂、合成药物的前体以及营养补充剂 .

准备方法

DL-O-酪氨酸的制备可以通过合成化学方法实现。 一种常见的方法是让酪氨酸与适当的试剂反应,以取代氨基酸分子中的氢原子 。 具体的合成路线包括多步有机合成反应,需要合适的催化剂和试剂 。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。

化学反应分析

DL-O-酪氨酸会发生各种化学反应,包括:

氧化: DL-O-酪氨酸可以被氧化形成醌和其他氧化产物。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原反应可以将DL-O-酪氨酸转化为其相应的胺衍生物。常用的还原剂包括硼氢化钠。

取代: DL-O-酪氨酸可以发生取代反应,其中官能团被其他基团取代。例如,卤化反应可以将卤原子引入芳香环中。

主要产物: 这些反应形成的主要产物包括醌、胺衍生物和卤代化合物.

科学研究应用

Neuropharmacological Applications

1. Precursor for Neurotransmitter Synthesis

DL-o-Tyrosine serves as a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Its availability can influence neurotransmitter levels, especially under conditions of stress. Studies indicate that tyrosine supplementation can enhance catecholamine synthesis during acute stressors, potentially mitigating performance decrements associated with high-stress environments. For instance, research demonstrated that tyrosine administration increased norepinephrine levels in stressed rats, suggesting a protective effect against stress-induced neurotransmitter depletion .

2. Cognitive Enhancement

Research has explored the effects of this compound on cognitive performance, particularly under stress. In a double-blind study involving healthy adults subjected to cognitive tasks under stress conditions, tyrosine supplementation was found to improve working memory and cognitive flexibility . However, age-related studies indicate that while tyrosine may enhance certain cognitive functions in younger individuals, it could have detrimental effects in older adults, highlighting the complexity of its cognitive effects across different age groups .

Stress Response and Management

1. Acute Stress Mitigation

this compound has been shown to alleviate the adverse effects of acute stressors. In controlled experiments involving lower body negative pressure (a model for simulating gravitational stress), subjects who received tyrosine maintained better cardiovascular stability compared to those who did not receive supplementation. This suggests that tyrosine can help sustain catecholamine levels during acute physiological challenges .

2. Behavioral Effects in Animal Models

In animal studies, tyrosine administration has been associated with improved behavioral responses during stress exposure. For example, stressed rats receiving dietary tyrosine exhibited behavior patterns similar to unstressed controls, indicating that tyrosine may counteract stress-induced behavioral inhibition . These findings suggest potential applications in developing interventions for stress-related disorders.

Metabolic and Physiological Roles

1. Cardiovascular Health

this compound has implications for cardiovascular health, particularly under stress conditions. It has been observed to lower blood pressure in hypertensive models while raising it in hypotensive scenarios induced by blood loss. This dual action could be beneficial in managing acute cardiovascular responses during stressful events .

2. Oxidative Stress and Disease

Recent studies have highlighted the role of tyrosine isomers (meta-tyrosine and ortho-tyrosine) as biomarkers for oxidative stress in various diseases such as diabetes and cardiovascular disorders. The presence of these isomers correlates with oxidative damage and may serve as indicators for disease progression or response to therapy .

Comprehensive Data Table

Case Studies

Case Study 1: Cognitive Performance Under Stress

In a controlled trial involving 50 participants subjected to cognitive tasks while experiencing psychological stressors, those administered this compound showed a significant improvement in task performance compared to placebo controls. This study underscores the potential of tyrosine as a cognitive enhancer during stressful situations .

Case Study 2: Cardiovascular Response to Stress

A study examining the cardiovascular effects of this compound on hypertensive rats revealed that administration led to a significant reduction in blood pressure during induced stressful conditions. This finding suggests that this compound could be beneficial for managing acute cardiovascular responses in clinical settings .

作用机制

DL-O-酪氨酸通过各种分子靶点和途径发挥作用:

前体作用: 它是儿茶酚胺(包括多巴胺、去甲肾上腺素和肾上腺素)形成的前体.

氧化应激标志物: 由于其能够发生氧化反应,DL-O-酪氨酸被用作氧化应激的标志物.

蛋白质合成: 它参与蛋白质和其他生物活性分子的合成.

相似化合物的比较

DL-O-酪氨酸可以与其他类似化合物(如L-酪氨酸和L-多巴)进行比较:

L-酪氨酸: DL-O-酪氨酸和L-酪氨酸均衍生自苯丙氨酸,但DL-O-酪氨酸是D-型和L-型的消旋体混合物,而L-酪氨酸是单一的对映异构体.

L-多巴: L-多巴是一种二酚氨基酸,与L-酪氨酸相比具有更强的抗氧化特性。DL-O-酪氨酸作为单酚氨基酸,具有不同的反应性和生物学作用。

生物活性

DL-o-Tyrosine, a non-essential amino acid, is recognized for its role in various biological processes, particularly in the synthesis of neurotransmitters. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

This compound (C9H11NO3) is an aromatic amino acid that serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. It exists in two enantiomeric forms: D-tyrosine and L-tyrosine. The compound is polar and soluble in water, which facilitates its absorption in biological systems.

Biological Functions

-

Neurotransmitter Synthesis :

- Tyrosine is crucial for the production of catecholamines. The enzyme tyrosine hydroxylase catalyzes the conversion of tyrosine to L-DOPA, which is subsequently converted to dopamine. This pathway is vital for maintaining adequate levels of neurotransmitters that regulate mood, cognition, and stress responses .

-

Oxidative Stress Response :

- Recent studies indicate that this compound may play a role in mitigating oxidative stress. It can be oxidized to form ortho-tyrosine and meta-tyrosine under oxidative conditions, which are implicated in cellular signaling related to stress responses . These isomers may act as biomarkers for oxidative damage and could provide insights into the mechanisms of diseases associated with oxidative stress .

-

Mood Regulation :

- Research has shown that acute depletion of tyrosine can lead to mood disturbances. A study demonstrated that reducing tyrosine levels through dietary manipulation resulted in decreased dopamine synthesis and subsequent negative effects on mood and cognitive performance . This highlights the importance of tyrosine in mental health.

Case Studies

- Cognitive Performance : A study involving healthy participants assessed the effects of acute tyrosine supplementation on cognitive tasks under stress. Results indicated improved performance in tasks requiring working memory and attention when participants were supplemented with tyrosine compared to a placebo .

- Oxidative Stress Markers : In patients with chronic diseases, elevated levels of ortho-tyrosine were correlated with markers of oxidative stress, suggesting that monitoring these levels could be beneficial for understanding disease progression and treatment efficacy .

Data Table: Effects of this compound on Neurotransmitter Levels

The biological activity of this compound can be attributed to several mechanisms:

- Precursor Role : As a precursor for catecholamines, it directly influences neurotransmitter synthesis.

- Antioxidant Properties : The formation of tyrosine isomers under oxidative stress conditions suggests a protective role against cellular damage.

- Regulation of Mood and Cognition : By influencing dopamine levels, this compound impacts mood regulation and cognitive functions.

属性

IUPAC Name |

2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946504 | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 17 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-61-8, 709-16-0 | |

| Record name | (±)-o-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-O-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-o-Tyrosine interact with enzymes and what are the downstream effects?

A1: this compound can act as a substrate for certain enzymes. For example, research has shown that L-phenylalanine oxidase from Pseudomonas sp. P-501 can catalyze both the oxidation and oxygenation of this compound. [] This enzymatic reaction leads to the formation of specific products, although the exact nature of these products depends on the specific reaction catalyzed (oxidation vs. oxygenation). Additionally, in the context of pancreatic islets, this compound can activate L-aromatic amino acid decarboxylase. [] This activation can potentially influence the conversion of other aromatic amino acids and impact downstream processes related to insulin release.

Q2: What is known about the impact of this compound on insulin release?

A2: Studies using pancreatic islets from ob/ob mice suggest that this compound can indirectly influence insulin release. While this compound itself doesn't directly stimulate insulin secretion, its ability to activate L-aromatic amino acid decarboxylase plays a role. [] This activation can potentially modulate the levels of other molecules involved in the insulin release pathway, ultimately leading to changes in insulin secretion.

Q3: Are there any known inhibitors of the enzymatic reactions involving this compound?

A3: Yes, research has identified several inhibitors of L-phenylalanine oxidase, the enzyme that utilizes this compound as a substrate. [] Competitive inhibitors, like ω-phenyl fatty acids (phenylacetic acid, 3-phenylpropionic acid, and 4-phenylbutyric acid), can bind to the enzyme's active site and reduce its activity towards this compound. This inhibition can potentially impact the downstream effects of this compound metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。